2-氯苄基膦酸二乙酯

描述

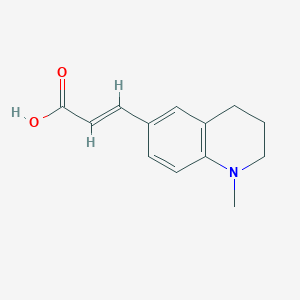

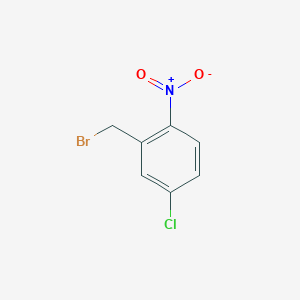

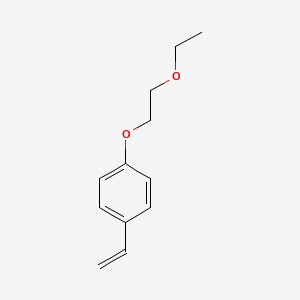

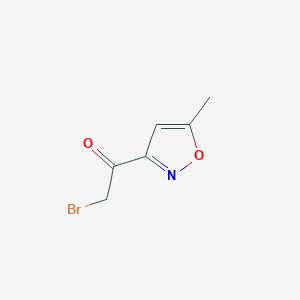

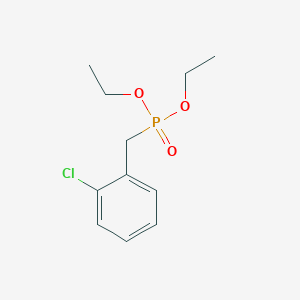

Diethyl 2-chlorobenzylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a benzyl moiety that carries a chlorine substituent. This compound is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities are discussed, which can provide insights into the chemistry of diethyl 2-chlorobenzylphosphonate.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various strategies, such as heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite to prepare diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate , or through the reaction of nitrile oxides with 1-acetyloxy-vinylphosphonate . Another example includes the synthesis of diethyl (dichloromethyl)phosphonate, which is used as an intermediate in the synthesis of alkynes . These methods indicate that diethyl 2-chlorobenzylphosphonate could potentially be synthesized through similar reactions involving chlorination and phosphonation of the appropriate benzyl precursor.

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate was determined, showing that it crystallizes in the triclinic space group with specific lattice parameters . Similarly, the structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom . These studies suggest that diethyl 2-chlorobenzylphosphonate would also exhibit a tetrahedral geometry around the phosphorus atom and could form intermolecular or intramolecular interactions based on its substituents.

Chemical Reactions Analysis

Diethyl phosphonate compounds participate in various chemical reactions. For example, diethyl (phenylamino)methyl phosphonate derivatives have been synthesized and investigated as corrosion inhibitors, indicating their potential reactivity with metal surfaces . The reactivity of diethyl p-tolylthioethynylphosphonate with nucleophiles and dienes has also been explored, showing the versatility of these compounds in organic synthesis . These findings suggest that diethyl 2-chlorobenzylphosphonate could also engage in similar reactions, such as nucleophilic substitutions or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their reactivity and physical properties. For instance, the position of the OCH3 group in diethyl (phenylamino)methyl phosphonate derivatives affects their corrosion inhibition efficiencies . The intermolecular and intramolecular hydrogen bonding observed in diethyl (1-hydroxy-2-butynyl)phosphonate impacts its physical properties, such as solubility and boiling point . These insights can be extrapolated to predict that the chlorine substituent in diethyl 2-chlorobenzylphosphonate would influence its reactivity and physical properties, potentially making it a good leaving group for nucleophilic substitution reactions.

科学研究应用

工业过程中缓蚀2-氯苄基膦酸二乙酯衍生物因其作为缓蚀剂的有效性而受到研究。具体来说,α-氨基膦酸酯(具有相似的结构)已显示出在盐酸溶液中保护低碳钢的潜力,而盐酸溶液通常用于工业酸洗工艺。这些化合物表现出很高的抑制效率并很好地粘附在金属表面上,表明它们适用于工业应用 (Gupta 等人,2017)。

有机化合物的合成2-氯苄基膦酸二乙酯和相关化合物在有机合成中很有价值。例如,膦酸二乙酯的衍生物已作为艾蒙斯-霍纳-维蒂希反应中的试剂使用,将醛和酮转化为具有 α,β-不饱和 N-甲氧基-N-甲基酰胺基团的化合物。此过程突出了它们在形成具有特定官能团的复杂有机分子中的作用 (Netz & Seidel,1992)。

防腐性能和结构研究已经对膦酸二乙酯衍生物的合成和结构表征进行了研究,包括研究其防腐性能。这些研究将 SEM 和 AFM 等实验技术与 DFT 和分子动力学模拟等理论方法相结合,以了解这些化合物与金属表面的相互作用。此类研究有助于开发更有效的缓蚀剂并了解其分子机制 (Moumeni 等人,2020)。

在制药应用中的潜力一些研究探索了新型烷基膦酸酯衍生物(包括膦酸二乙酯)的合成,以了解其潜在的抗菌性能。这些化合物已显示出对各种细菌和真菌菌株的有效性,表明它们作为有前景的抗菌药物的潜力。计算分子对接研究也支持这些发现,提供了对导致其生物活性的分子相互作用的见解 (Shaik 等人,2021)。

安全和危害

Diethyl 2-chlorobenzylphosphonate is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing vapors, mist, or gas, and not getting the substance in eyes, on skin, or on clothing .

属性

IUPAC Name |

1-chloro-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGLKJMZAVRUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501166 | |

| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-chlorobenzylphosphonate | |

CAS RN |

29074-98-4 | |

| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。